tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxymethyl group, and a dioxooxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur dioxide.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxathiazolidine ring, potentially breaking it down into simpler components.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simplified amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxathiazolidine ring can interact with enzymes, potentially inhibiting their activity by forming stable complexes. The methoxymethyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4R)-4-(hydroxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Tert-butyl (4R)-4-(ethyl)-2,2-dioxooxathiazolidine-3-carboxylate: Similar structure but with an ethyl group instead of a methoxymethyl group.
Uniqueness
Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C9H17NO6S |
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Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
ORWHXHCSDYWSCI-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC |
Origin of Product |
United States |
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